molecular formula C13H14N2O3S B2726350 3-Isobutyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid CAS No. 792954-09-7

3-Isobutyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

Cat. No.: B2726350
CAS No.: 792954-09-7
M. Wt: 278.33
InChI Key: KARRMKIQVJGJSZ-UHFFFAOYSA-N
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Description

3-Isobutyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS: 792954-09-7) is a quinazoline derivative characterized by a 7-carboxylic acid moiety, a 4-oxo-3,4-dihydroquinazoline core, a thiol (-SH) group at position 2, and an isobutyl substituent at position 2. Its molecular formula is C₁₃H₁₄N₂O₃S, with a molecular weight of 278.33 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-7(2)6-15-11(16)9-4-3-8(12(17)18)5-10(9)14-13(15)19/h3-5,7H,6H2,1-2H3,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARRMKIQVJGJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658265
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, thiol reagents.

Major Products

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Dihydroquinazoline derivatives.

    Substitution Products: Alkylated derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
This compound serves as a vital building block in organic synthesis. Its quinazoline core allows for the creation of more complex derivatives through various chemical reactions, such as nucleophilic substitutions and oxidation reactions. The presence of the mercapto group enables the formation of disulfides and other sulfur-containing compounds, which are essential in medicinal chemistry and materials science.

Reagent in Organic Reactions
In addition to serving as a building block, 3-Isobutyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is utilized as a reagent in several organic reactions. It can undergo oxidation to form sulfonic acids or reduction to yield dihydroquinazoline derivatives. These transformations are crucial for developing new chemical entities with tailored properties.

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Its biological effects are attributed to its ability to interact with specific molecular targets within cells. For instance, the quinazoline core is known to inhibit various enzymes involved in cancer progression, while the mercapto group can form covalent bonds with thiol groups in proteins, modulating their activity.

Therapeutic Investigations
Studies have explored the therapeutic applications of this compound in drug development. Its unique structural features allow it to target specific biological pathways effectively. For example, it has been investigated for its potential role in inhibiting tumor growth by disrupting signaling pathways associated with cancer cell proliferation .

Industrial Applications

Catalyst in Industrial Processes
The compound is also being explored for its utility as a catalyst in various industrial processes. Its ability to facilitate chemical reactions while maintaining stability under different conditions makes it a valuable asset in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Isobutyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Structural Features of 3-Isobutyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic Acid and Analogues

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) CAS Number
This compound Isobutyl (-CH₂CH(CH₂)₂) C₁₃H₁₄N₂O₃S 278.33 792954-09-7
3-Benzyl-4-oxo-2-sulfanylquinazoline-7-carboxylic acid Benzyl (-CH₂C₆H₅) C₁₆H₁₂N₂O₃S 312.35 309940-71-4
3-Allyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid Allyl (-CH₂CH=CH₂) C₁₂H₁₀N₂O₃S 262.29 Not provided
3-(2-Phenylethyl)-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid 2-Phenylethyl (-CH₂CH₂C₆H₅) C₁₇H₁₄N₂O₃S 326.37 Not provided
3-(3-Methoxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid 3-Methoxypropyl (-CH₂CH₂CH₂OCH₃) C₁₃H₁₄N₂O₄S 294.33 871478-73-8

Key Observations :

  • The isobutyl group in the target compound introduces moderate steric bulk compared to smaller substituents (e.g., allyl) or larger aromatic groups (e.g., benzyl, phenylethyl).
  • Electron-withdrawing groups (e.g., trifluoromethyl in compound 33 ) or polar moieties (e.g., methoxypropyl ) alter electronic properties and solubility.

Physicochemical Properties

Table 2: Physicochemical and Pharmacokinetic Properties

Compound Name Melting Point (°C) LogP (Predicted) Solubility (mg/mL) Reference
This compound Not reported ~2.5* Not reported
2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (Compound 53) 247.0 (decomp) ~1.8 Low in water
3-(3-Methoxypropyl)-4-oxo-2-sulfanylquinazoline-7-carboxylic acid Not reported ~1.2 Moderate (polar)

Notes:

  • *LogP for the isobutyl derivative is estimated based on its hydrophobic substituent. The methoxypropyl analogue (LogP ~1.2) exhibits higher polarity due to the ether oxygen .
  • Melting points correlate with crystallinity; chloro-substituted derivatives (e.g., compound 53) show higher decomposition temperatures (247°C) .

Key Insights :

  • The thiol (-SH) group at position 2 is critical for enzyme interactions, such as covalent binding to MAO or sEH .
  • Substituents at position 3 influence target selectivity. For example, trifluoromethylbenzylthio groups enhance sEH inhibition , while isobutyl may optimize membrane permeability.

Observations :

  • High-yield syntheses (>80%) are achievable for quinazoline derivatives via nucleophilic substitution or thioetherification .
  • The isobutyl group may require tailored alkylation conditions to avoid steric hindrance.

Biological Activity

3-Isobutyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a compound with significant potential in medicinal chemistry due to its unique structural features, including a quinazoline core, a mercapto group, and a carboxylic acid functionality. This article explores its biological activity, highlighting its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The molecular formula of this compound is C13H14N2O3S, with a molecular weight of 278.33 g/mol. Its structure allows for various chemical reactions, making it a versatile compound in biological research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The quinazoline core interacts with various enzymes, potentially inhibiting their activity. The mercapto group can form covalent bonds with thiol groups in proteins, influencing their function.
  • Electrostatic Interactions : The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity to biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and has shown significant inhibitory effects.

MicroorganismInhibition Zone (mm)Reference
E. coli15
S. aureus18
P. aeruginosa12

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines.

Cancer Cell LineIC50 (µM)Reference
HeLa10
MCF715
A54912

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results suggested that the mechanism involved disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Mechanism
In another investigation focusing on its anticancer effects, researchers noted that treatment with this compound resulted in significant apoptosis in HeLa cells as evidenced by increased caspase activity and DNA fragmentation.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 3-isobutyl-2-mercapto-4-oxo...Methyl ester instead of carboxylic acidLower antimicrobial activity
2-Mercapto-4-oxo-3,4-dihydroquinazoline...Lacks isobutyl groupReduced solubility and reactivity

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Isobutyl-2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting a quinazoline core (e.g., 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid) with isobutyl halides or thiolating agents under basic conditions (e.g., DIEA in ethanol or DMF). Reflux conditions (e.g., 80–100°C for 4–6 hours) are critical for achieving yields >80% .
  • Key Parameters : Temperature, solvent polarity, and stoichiometry of the isobutyl group donor. Evidence from analogous compounds shows that yields drop below 60% if reaction times are insufficient or if polar aprotic solvents (e.g., DMF) are not used .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Characterization Workflow :

  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with a mass accuracy <5 ppm. For example, a derivative with a similar structure (C17H15N2O3S) showed a calculated m/z of 327.0803 and observed 327.0798 .
  • ¹H NMR : Look for diagnostic signals, such as the isobutyl group’s methyl protons (δ ~0.9–1.1 ppm, multiplet) and the mercapto proton (δ ~12.5–13.0 ppm, broad singlet) .
  • HPLC-PDA : Purity >95% with retention time consistency across batches .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in solubility data between computational predictions and experimental results?

  • Case Study : Computational models (e.g., QikProp) may overestimate aqueous solubility due to the compound’s hydrophobic isobutyl group. Experimental validation via shake-flask method (pH 7.4 buffer) is essential. For a related quinazoline derivative (C9H7ClN2O3), predicted solubility was 12 µM, but experimental values were <5 µM, attributed to crystallinity and hydrogen-bonding limitations .
  • Mitigation : Use co-solvents (e.g., DMSO <1%) or formulate as a sodium salt to enhance bioavailability .

Q. How does the isobutyl substituent influence the compound’s inhibitory activity against enzymatic targets compared to other alkyl/aryl groups?

  • Structure-Activity Relationship (SAR) :

  • Data Table :
SubstituentIC50 (Target Enzyme)LogPReference
Isobutyl0.45 µM2.8
Ethylphenyl1.2 µM3.5
Methyl3.7 µM2.1
  • Analysis : The isobutyl group balances lipophilicity (LogP ~2.8) and steric bulk, optimizing enzyme binding. Larger groups (e.g., ethylphenyl) increase LogP but reduce potency due to unfavorable hydrophobic interactions .

Q. What are the best practices for validating the compound’s stability under physiological conditions for in vitro assays?

  • Protocol :

Incubation : Dissolve the compound in PBS (pH 7.4) or cell culture medium at 37°C.

Time Points : Analyze via LC-MS at 0, 6, 12, and 24 hours.

Degradation Products : Monitor for thiol oxidation (e.g., disulfide formation) or hydrolysis of the 4-oxo group. For example, a related 2-mercaptoquinazoline showed <10% degradation over 24 hours in PBS but >30% in serum due to protein binding .

Methodological Considerations

  • Contradiction Management : When spectral data (e.g., NMR) conflicts with computational predictions, prioritize experimental validation and cross-check with HRMS fragmentation patterns .
  • Ethical Reporting : Disclose all synthetic intermediates and by-products in supplementary materials, as per Medicinal Chemistry Research guidelines .

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